N-(4-chlorophenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[7-methoxy-3-[(4-methoxyanilino)methyl]-2-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O4/c1-33-22-11-8-20(9-12-22)28-15-18-13-17-3-10-23(34-2)14-24(17)30(26(18)32)16-25(31)29-21-6-4-19(27)5-7-21/h3-14,28H,15-16H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIJZONLLIBLOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide, also known by its CAS number 932358-65-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects based on various studies.
The molecular formula of this compound is with a molecular weight of 443.5 g/mol. The structure features a quinoline core substituted with methoxy and chlorophenyl groups, which are known to enhance biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H25N3O4 |
| Molecular Weight | 443.5 g/mol |
| CAS Number | 932358-65-1 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the quinoline derivative through condensation reactions followed by functional group modifications to introduce the methoxy and chloro substituents.
Antimicrobial Activity
Research indicates that derivatives of quinoline structures exhibit significant antimicrobial properties. Studies have shown that similar compounds demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The mechanism often involves the inhibition of bacterial enzyme systems or disruption of membrane integrity, leading to cell death.
Anticancer Potential
The compound's structure suggests potential anticancer activity. Similar quinoline derivatives have been studied for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that compounds with similar scaffolds can effectively target multiple cancer cell lines.
Enzyme Inhibition
Enzyme inhibition is another area where this compound shows promise. Compounds with similar structures have been reported as effective inhibitors of acetylcholinesterase and urease, which are critical in various physiological processes and disease states. The inhibition constants (IC50 values) for these activities often fall within a range that indicates significant potency.
Case Studies
- Antimicrobial Screening : A study conducted on quinoline derivatives showed that several compounds exhibited zone inhibition diameters ranging from 16 mm to 31 mm against tested pathogens, indicating promising antimicrobial efficacy.
- Cancer Cell Line Studies : In vitro assays on cancer cell lines revealed that compounds similar to N-(4-chlorophenyl)-2-(7-methoxy...) induced apoptosis at concentrations as low as 10 µM, showcasing their potential as anticancer agents.
- Enzyme Inhibition Assays : The compound was evaluated for its acetylcholinesterase inhibitory activity, yielding an IC50 value of approximately 0.63 µM, indicating high potency in enzyme inhibition compared to standard inhibitors.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Quinoline and Chromenone-Based Analogs
- 2-[7-Methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide (): Key difference: Replacement of the 4-chlorophenyl group with a 3-(trifluoromethyl)phenyl moiety. Impact: The trifluoromethyl group enhances electronegativity and metabolic stability compared to the chloro substituent .
- N-(2-Chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide (): Key difference: Chromenone core instead of quinoline, with an ether linkage.
Thieno-Pyrimidine and Sulfanyl Derivatives
- 2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide (): Key difference: Introduction of a sulfanyl group at position 3 of the quinoline core. Impact: Sulfur atoms improve solubility in polar solvents but may reduce membrane permeability compared to the amino methyl group in the target compound .
- 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide (): Key difference: Thieno-pyrimidine core with a sulfanyl-acetamide chain.
Coupling Reactions ()
The target compound’s synthesis likely involves coupling reactions similar to those described for 2-cyano-N-(4-sulfamoylphenyl)acetamide derivatives (e.g., compounds 13a–e). Key observations:
- Yield : High yields (94–95%) for analogs with methoxy and methyl substituents (e.g., 13b), suggesting stability of electron-donating groups during coupling .
- Spectroscopic Data : IR peaks at ~1664 cm⁻¹ (C=O stretch) and NMR signals for methoxy groups (δ ~3.77 ppm) align with the target compound’s expected spectral profile .
Anti-Inflammatory Derivatives ()
N-(4-Methyl-2-oxo-2H-chromen-7-yl)-2-chloroacetamide demonstrated superior in vitro anti-inflammatory activity to ibuprofen.
Crystallographic and Conformational Analysis
- N-(Substituted phenyl)-2-chloroacetamides (): Hydrogen bonding: Intramolecular C–H···O and intermolecular N–H···O interactions stabilize crystal packing. Similar interactions are expected in the target compound due to its amide group . Dihedral angles: In analogs like 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, dihedral angles between aromatic rings range from 54.8° to 77.5°, indicating conformational flexibility. The target compound’s 3-aminomethyl group may restrict rotation, reducing flexibility .
Anti-Inflammatory and Kinase Inhibition
- Chromenone and quinoline derivatives () show promise in anti-inflammatory and kinase inhibition (e.g., CDK5/p25). The target compound’s 4-methoxyphenylamino group may enhance kinase binding through hydrogen bonding .
Metabolic Stability
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
